Ethyl 2-(3-methylquinoxalin-2-yl)acetate physicochemical properties
Ethyl 2-(3-methylquinoxalin-2-yl)acetate physicochemical properties
An In-depth Technical Guide to the Physicochemical Properties of Ethyl 2-(3-methylquinoxalin-2-yl)acetate
Abstract
Ethyl 2-(3-methylquinoxalin-2-yl)acetate is a member of the quinoxaline family, a class of heterocyclic compounds recognized for its significant therapeutic potential and diverse pharmacological activities.[1] A thorough understanding of a molecule's physicochemical properties is a non-negotiable prerequisite for any successful drug discovery and development program, influencing everything from formulation and bioavailability to metabolic stability and target engagement. This guide provides a comprehensive overview of the known structural and spectral properties of Ethyl 2-(3-methylquinoxalin-2-yl)acetate. Due to the limited availability of direct experimental data for this specific molecule, we further present authoritative, field-proven methodologies for the systematic determination of its key physicochemical parameters, including solubility, lipophilicity, and thermal stability. This document is designed to serve as a foundational resource for researchers, enabling robust and reproducible characterization of this promising compound.
Chemical Identity and Molecular Structure
The foundational step in characterizing any compound is to establish its precise chemical identity. Ethyl 2-(3-methylquinoxalin-2-yl)acetate is structurally defined by a quinoxaline core, which is a fusion of a benzene ring and a pyrazine ring.[2] This core is substituted with a methyl group at position 3 and an ethyl acetate group at position 2.
Caption: Chemical structure of Ethyl 2-(3-methylquinoxalin-2-yl)acetate.
Core Physicochemical Data
| Property | Value / Data | Source |
| Molecular Formula | C₁₃H₁₄N₂O₂ | [3][4] |
| Molecular Weight | 230.27 g/mol | [3] |
| CAS Number | 22712-18-1 | [5] |
| InChIKey | ZTJBBLDJQXJLCI-UHFFFAOYSA-N | [3][4] |
| Appearance | White crystalline solid (based on quinoxaline core) | [2] |
| Predicted XlogP | 1.8 | [4] |
| Melting Point | Not experimentally determined. (Parent quinoxaline melts at 29-30 °C) | [2] |
| Boiling Point | Not experimentally determined. | |
| Solubility | Not quantitatively determined. Expected to be soluble in polar organic solvents. |
Spectral Characterization
Spectral data provides a fingerprint for the molecule, confirming its structure and purity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum is a primary tool for structural elucidation. A known spectrum for Ethyl 2-(3-methylquinoxalin-2-yl)acetate was acquired in deuterated chloroform (CDCl₃).[3]
-
¹H NMR (250.133 MHz, CDCl₃):
-
Aromatic Protons (quinoxaline core): Multiplets observed in the δ 7.5-8.1 ppm range are characteristic of the four protons on the benzene ring portion of the quinoxaline system.[3][6]
-
Ethyl Group (acetate): A triplet corresponding to the methyl protons (-O-CH₂-CH₃ ) and a quartet for the methylene protons (-O-CH₂ -CH₃) are expected around δ 1.3 ppm and δ 4.2 ppm, respectively. This pattern is a classic indicator of an ethyl ester.[6]
-
Methylene Bridge (-CH₂-): A singlet corresponding to the two protons of the methylene group connecting the quinoxaline ring to the carbonyl group is expected.[3]
-
Methyl Group (-CH₃): A singlet for the three protons of the methyl group attached to the quinoxaline ring at position 3 is also characteristic.[3]
-
Mass Spectrometry (MS)
The exact mass of Ethyl 2-(3-methylquinoxalin-2-yl)acetate is 230.105528 g/mol .[3] High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition, with the molecular ion peak [M]+ expected at m/z 230.105.
Experimental Protocols for Physicochemical Characterization
The following sections detail standardized, authoritative protocols for determining the critical physicochemical properties of the title compound.
Solubility Profile Determination
Expertise & Experience: Determining solubility is not merely about dissolution; it's a systematic process to understand a compound's behavior in various environments, which is a direct predictor of its in vivo fate. The hierarchical approach described below, moving from aqueous to acidic, basic, and organic solvents, efficiently classifies the compound's polarity and ionization characteristics.[7][8]
Methodology:
-
Aqueous Solubility (Initial Screen):
-
Add approximately 1-2 mg of the compound to a small test tube.
-
Add 0.5 mL of deionized water in portions, vortexing vigorously for 30-60 seconds after each addition.[9][10]
-
Visually inspect for dissolution. If the compound dissolves, it is classified as water-soluble.
-
If soluble, test the resulting solution with pH paper. An acidic pH (<5) may suggest hydrolysis of the ester, while a basic pH (>8) could indicate the basic nature of the quinoxaline nitrogens.[8]
-
-
Acid/Base Solubility (for Water-Insoluble Compounds):
-
If the compound is insoluble in water, prepare two new samples (1-2 mg each).
-
To one, add 0.5 mL of 5% hydrochloric acid (HCl). To the other, add 0.5 mL of 5% sodium hydroxide (NaOH).[7]
-
Vortex each tube for 30-60 seconds.
-
Interpretation: Solubility in 5% HCl indicates the presence of a basic functional group (the quinoxaline nitrogens). Solubility in 5% NaOH would indicate an acidic functional group; this is not expected for the title compound but is a crucial check for impurities.[8]
-
-
Organic Solvent Solubility:
-
Test the solubility of 1-2 mg of the compound in 0.5 mL of various organic solvents of differing polarity, such as methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
-
Record the results as "freely soluble," "sparingly soluble," or "insoluble."
-
Caption: Workflow for systematic solubility classification.
Lipophilicity Determination: LogP (Shake-Flask Method)
Trustworthiness: The shake-flask method is universally regarded as the "gold standard" for LogP determination due to its direct measurement of partitioning.[11][12] Its accuracy in the range of -2 to 4 makes it highly suitable for most drug-like molecules.[13] Adherence to this protocol ensures a self-validating system by achieving equilibrium.
Methodology:
-
Phase Preparation:
-
Prepare a phosphate-buffered saline (PBS) solution at pH 7.4.
-
Saturate n-octanol with the PBS buffer and, conversely, saturate the PBS buffer with n-octanol by mixing them vigorously for 24 hours and allowing the phases to separate.[14] This pre-saturation is critical to prevent volume changes during the experiment.
-
-
Sample Preparation:
-
Prepare a stock solution of Ethyl 2-(3-methylquinoxalin-2-yl)acetate in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).[14]
-
-
Partitioning:
-
Add a precise volume of the pre-saturated n-octanol and pre-saturated PBS buffer to a vial (e.g., 1 mL of each).
-
Spike the vial with a small volume of the compound's stock solution. The final concentration should be high enough for accurate quantification but low enough to avoid solubility issues in either phase.
-
Cap the vial and shake or vortex vigorously for a set period (e.g., 1-3 hours) to allow the compound to reach partitioning equilibrium.[15]
-
-
Phase Separation and Analysis:
-
Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
-
Carefully withdraw an aliquot from each phase.
-
Quantify the concentration of the compound in each aliquot using a suitable analytical method, typically High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Calculation:
-
The partition coefficient, P, is calculated as:
-
P = [Concentration]ₙ₋ₒ꜀ₜₐₙₒₗ / [Concentration]ₐᵩᵤₑₒᵤₛ
-
-
The LogP is the base-10 logarithm of P:
-
LogP = log₁₀(P)[12]
-
-
Thermal Stability Analysis
Authoritative Grounding: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are indispensable thermal analysis techniques in the pharmaceutical industry for characterizing the stability and purity of materials.[16][17] DSC measures heat flow associated with thermal transitions, while TGA measures changes in mass upon heating.[16]
Methodology:
-
Differential Scanning Calorimetry (DSC):
-
Accurately weigh 2-5 mg of the compound into an aluminum DSC pan and hermetically seal it.
-
Place the sample pan and an empty reference pan into the DSC cell.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere. A typical temperature range would be from ambient temperature to 250-300 °C, or higher if no events are observed.[17][18]
-
Analysis: The resulting thermogram will show:
-
Melting Point (Tₘ): A sharp endothermic peak indicates the melting of a crystalline solid. The peak onset provides the melting point.[19]
-
Glass Transition (T₉): A step-like change in the baseline indicates the transition from a glassy amorphous state to a rubbery state.
-
Crystallization/Decomposition: Exothermic peaks can indicate crystallization of an amorphous solid or decomposition.
-
-
-
Thermogravimetric Analysis (TGA):
-
Place 5-10 mg of the compound into a TGA pan.
-
Heat the sample at a controlled rate (e.g., 10 °C/min) in a nitrogen or air atmosphere.
-
Analysis: The TGA curve plots mass loss versus temperature. A sharp drop in mass indicates decomposition. The onset temperature of this mass loss is a key indicator of the compound's thermal stability.[20] Many quinoxaline-based polymers exhibit high thermal stability with decomposition temperatures above 395 °C.[20]
-
Conclusion
Ethyl 2-(3-methylquinoxalin-2-yl)acetate is a structurally defined compound with foundational spectral data available. This guide has consolidated its known attributes and, more importantly, provided a clear, authoritative framework for the experimental determination of its essential physicochemical properties. The robust protocols for solubility, lipophilicity (LogP), and thermal analysis outlined herein are designed to generate the high-quality, reproducible data required by researchers in drug development. A complete characterization using these methods will provide the necessary insights to confidently advance this molecule through the discovery pipeline.
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